molecular formula C19H16INO2S B2366420 N-benzhydryl-4-iodobenzenesulfonamide CAS No. 496014-52-9

N-benzhydryl-4-iodobenzenesulfonamide

Cat. No.: B2366420
CAS No.: 496014-52-9
M. Wt: 449.31
InChI Key: IEZXHVZZWBKSCK-UHFFFAOYSA-N
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Description

N-benzhydryl-4-iodobenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is notable for its unique structure, which includes both a benzhydryl group and an iodine atom, making it a compound of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

N-benzhydryl-4-iodobenzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines and bacteria.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to inhibit specific enzymes and proteins makes it a candidate for drug development.

    Industry: this compound is used in the production of specialty chemicals and materials. .

Preparation Methods

The synthesis of N-benzhydryl-4-iodobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of benzhydryl chloride with 4-iodobenzenesulfonamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

N-benzhydryl-4-iodobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.

    Oxidation Reactions: The benzhydryl group can undergo oxidation to form benzhydryl alcohol or benzhydryl ketone. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.

    Reduction Reactions: The sulfonamide group can be reduced to form the corresponding amine. .

Mechanism of Action

The mechanism of action of N-benzhydryl-4-iodobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. By binding to the active site of the enzyme, this compound prevents the enzyme from carrying out its normal function, leading to a range of biological effects. The pathways involved in these effects are still under investigation, but they are believed to include the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-benzhydryl-4-iodobenzenesulfonamide can be compared to other benzenesulfonamide derivatives, such as:

    N-butyl-benzenesulfonamide: This compound lacks the benzhydryl and iodine functionalities, making it less versatile in certain applications.

    4-(benzhydryloxy)-N,N-dipropyl-1-butanamine: This compound has a different substitution pattern, which affects its chemical reactivity and biological activity.

    Sulfonimidates: These compounds contain a sulfur (VI) center and are used as intermediates in the synthesis of other organosulfur compounds.

This compound stands out due to its unique combination of benzhydryl and iodine functionalities, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzhydryl-4-iodobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16INO2S/c20-17-11-13-18(14-12-17)24(22,23)21-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZXHVZZWBKSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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